molecular formula C26H26N2O5 B11347157 3,6-dimethyl-N-(pyridin-2-yl)-N-(3,4,5-trimethoxybenzyl)-1-benzofuran-2-carboxamide

3,6-dimethyl-N-(pyridin-2-yl)-N-(3,4,5-trimethoxybenzyl)-1-benzofuran-2-carboxamide

Cat. No.: B11347157
M. Wt: 446.5 g/mol
InChI Key: LDRLJWGGJMUUIO-UHFFFAOYSA-N
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Description

3,6-DIMETHYL-N-(PYRIDIN-2-YL)-N-[(3,4,5-TRIMETHOXYPHENYL)METHYL]-1-BENZOFURAN-2-CARBOXAMIDE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a benzofuran core, a pyridine ring, and a trimethoxyphenyl group. The combination of these functional groups imparts specific chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-DIMETHYL-N-(PYRIDIN-2-YL)-N-[(3,4,5-TRIMETHOXYPHENYL)METHYL]-1-BENZOFURAN-2-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde or ketone under acidic or basic conditions.

    Introduction of the Pyridine Ring: The pyridine ring can be introduced via a coupling reaction, such as a Suzuki or Heck coupling, using a pyridine derivative and a halogenated benzofuran intermediate.

    Attachment of the Trimethoxyphenyl Group: The trimethoxyphenyl group can be attached through a nucleophilic substitution reaction, where a trimethoxyphenyl halide reacts with an amine derivative of the benzofuran-pyridine intermediate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput screening for reaction conditions, the employment of catalysts to improve reaction efficiency, and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3,6-DIMETHYL-N-(PYRIDIN-2-YL)-N-[(3,4,5-TRIMETHOXYPHENYL)METHYL]-1-BENZOFURAN-2-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the benzofuran, pyridine, or trimethoxyphenyl rings, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Halogenated derivatives, nucleophiles (e.g., amines, thiols)

Major Products Formed

The major products formed from these reactions depend on the specific functional groups targeted and the reaction conditions employed. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

3,6-DIMETHYL-N-(PYRIDIN-2-YL)-N-[(3,4,5-TRIMETHOXYPHENYL)METHYL]-1-BENZOFURAN-2-CARBOXAMIDE has a wide range of applications in scientific research, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

    Biology: It may be used in the study of biological pathways and interactions, particularly those involving benzofuran and pyridine derivatives.

    Industry: Utilized in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 3,6-DIMETHYL-N-(PYRIDIN-2-YL)-N-[(3,4,5-TRIMETHOXYPHENYL)METHYL]-1-BENZOFURAN-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. For example, the benzofuran core may interact with aromatic amino acids in protein binding sites, while the pyridine ring can participate in hydrogen bonding or π-π interactions.

Comparison with Similar Compounds

Similar Compounds

  • 3,6-Dimethyl-1-benzofuran-2-carboxamide
  • N-(Pyridin-2-yl)-N-(3,4,5-trimethoxyphenyl)methylamine
  • 2,6-Dimethyl-3,5-diphenyl-4H-pyran-4-one

Uniqueness

3,6-DIMETHYL-N-(PYRIDIN-2-YL)-N-[(3,4,5-TRIMETHOXYPHENYL)METHYL]-1-BENZOFURAN-2-CARBOXAMIDE is unique due to the combination of its functional groups, which impart specific chemical properties and reactivity. The presence of both a benzofuran core and a pyridine ring allows for diverse interactions with biological targets, making it a valuable compound in various research applications.

Properties

Molecular Formula

C26H26N2O5

Molecular Weight

446.5 g/mol

IUPAC Name

3,6-dimethyl-N-pyridin-2-yl-N-[(3,4,5-trimethoxyphenyl)methyl]-1-benzofuran-2-carboxamide

InChI

InChI=1S/C26H26N2O5/c1-16-9-10-19-17(2)24(33-20(19)12-16)26(29)28(23-8-6-7-11-27-23)15-18-13-21(30-3)25(32-5)22(14-18)31-4/h6-14H,15H2,1-5H3

InChI Key

LDRLJWGGJMUUIO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C(=C(O2)C(=O)N(CC3=CC(=C(C(=C3)OC)OC)OC)C4=CC=CC=N4)C

Origin of Product

United States

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